DL-4-Hydroxyphenylalanine-3,3-D2

Description

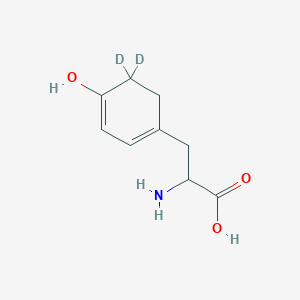

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5,5-dideuterio-4-hydroxycyclohexa-1,3-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1,3,8,11H,2,4-5,10H2,(H,12,13)/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWGQRDHHBBQEO-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=CC=C1O)CC(C(=O)O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Biochemical and Biomedical Research

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique that allows researchers to follow the fate of a labeled molecule through a series of biochemical reactions, providing a dynamic view of metabolism. ljmu.ac.uk DL-4-Hydroxyphenylalanine-3,3-D2 serves as an excellent tracer for investigating various aspects of amino acid metabolism.

The metabolic relationship between phenylalanine and tyrosine is of significant clinical interest, particularly in the context of genetic disorders like phenylketonuria (PKU). libretexts.org In healthy individuals, excess phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. libretexts.org The use of deuterated phenylalanine has been instrumental in studying this conversion in vivo. nih.govcore.ac.uk By administering a deuterated phenylalanine tracer, researchers can measure the appearance of the labeled tyrosine product in plasma, thereby quantifying the activity of phenylalanine hydroxylase. nih.gov This approach has been used to assess the degree of blockage in phenylalanine hydroxylation in patients with hyperphenylalanemia and PKU. nih.gov

Studies using deuterated L-phenylalanine have provided direct measurements of the conversion rate of phenylalanine to tyrosine in humans. iaea.org These investigations have been crucial in understanding the in vivo regulation of phenylalanine hydroxylase activity. iaea.orgnih.gov For instance, it has been demonstrated that the basal steady-state activity of this enzyme in healthy individuals is lower than what is observed during phenylalanine loading studies, suggesting a substrate-dependent activation mechanism. iaea.orgnih.gov

Table 1: In Vivo Conversion of Phenylalanine to Tyrosine in Healthy Adults This interactive table summarizes findings from a study that utilized L-[ring-2H5]phenylalanine to measure the conversion rate of phenylalanine to tyrosine in the postabsorptive state.

| Parameter | Mean Value (μmol·kg⁻¹·h⁻¹) | Standard Deviation (μmol·kg⁻¹·h⁻¹) |

| Phenylalanine Turnover Rate | 36.1 | 5.1 |

| Tyrosine Turnover Rate | 39.8 | 3.5 |

| Phenylalanine to Tyrosine Conversion Rate | 5.83 | 0.59 |

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process. liverpool.ac.uk Stable isotope-labeled amino acids are essential tools for measuring the rates of protein synthesis and breakdown. liverpool.ac.ukoup.com The general principle involves introducing a labeled amino acid into the system and then measuring its incorporation into proteins over time. oup.com

This compound can be used in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or through in vivo administration to track the dynamics of protein synthesis. nih.govnih.gov By analyzing the ratio of labeled to unlabeled tyrosine in protein hydrolysates using mass spectrometry, researchers can calculate the fractional synthesis rate of specific proteins or the entire proteome. nih.govresearchgate.net This information is vital for understanding how cells regulate their protein content in response to various stimuli and in different disease states. utmb.edu

Table 2: Protein Turnover Rates in Different Mouse Tissues This table presents a summary of protein turnover rates (expressed as the degradation rate constant, k) for various proteins across different mouse tissues, as determined by stable isotope labeling techniques.

| Tissue | Median Degradation Rate Constant (k) | Range of Degradation Rate Constants (k) |

| Liver | ~0.4 day⁻¹ | 0.1 - 1.5 day⁻¹ |

| Kidney | ~0.3 day⁻¹ | 0.05 - 1.2 day⁻¹ |

| Heart | ~0.2 day⁻¹ | 0.03 - 0.8 day⁻¹ |

| Skeletal Muscle | ~0.1 day⁻¹ | 0.02 - 0.5 day⁻¹ |

The hydroxylation of phenylalanine to tyrosine is a key example of amino acid interconversion. libretexts.org As detailed in section 3.1.1, deuterated phenylalanine tracers are central to the in vivo assessment of this process. nih.goviaea.org The methodology allows for a direct quantification of the rate of this hydroxylation reaction, providing insights into the regulation and potential impairments of this metabolic step. nih.gov

Furthermore, deuterated tyrosine, such as this compound, can be used to study subsequent metabolic transformations of tyrosine. For example, studies have utilized 3,5-[2H2]-4-hydroxyphenylalanine to trace the formation of various downstream metabolites, including m-hydroxyphenyl-hydracrylic acid and p-hydroxymandelic acid, revealing complex metabolic pathways and potential intramolecular rearrangements. icm.edu.pl

Metabolic flux analysis aims to quantify the rates of metabolic pathways within a biological system. Stable isotope tracers are integral to these studies. While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) are more commonly used for tracing carbon and nitrogen fluxes respectively, deuterated tracers like this compound can also provide valuable information.

By tracking the incorporation of the deuterated label into various metabolites, researchers can infer the relative contributions of different pathways to the synthesis of those molecules. This approach, often combined with computational modeling, allows for a comprehensive understanding of the metabolic network's response to genetic or environmental perturbations.

Enzymatic Reaction Mechanism Elucidation via Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a powerful tool for understanding the mechanisms of enzyme-catalyzed reactions. nih.gov By replacing an atom at a specific position in a substrate with its heavier isotope, scientists can determine if the bond to that atom is broken in the rate-determining step of the reaction.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org The deuterium (B1214612) KIE is expressed as the ratio of the reaction rate with the light isotope (hydrogen, H) to the rate with the heavy isotope (deuterium, D), i.e., kH/kD. libretexts.org

The underlying principle of the deuterium KIE lies in the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. libretexts.org

Primary Kinetic Isotope Effect: A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, this typically results in a kH/kD ratio greater than 1, often in the range of 2-7. libretexts.org

Secondary Kinetic Isotope Effect: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing information about changes in hybridization or the steric environment of the transition state. libretexts.org

In the context of enzymes that act on phenylalanine and tyrosine, such as phenylalanine hydroxylase, deuterium KIEs have been used to probe the chemical mechanism of hydroxylation. nih.gov For example, studies with deuterated phenylalanine have helped to elucidate the nature of the reactive oxygen species and the transition state of the hydroxylation reaction. nih.gov

Table 3: Deuterium Kinetic Isotope Effects on Phenylalanine Hydroxylase This interactive table presents a summary of observed deuterium kinetic isotope effects (KIEs) for the hydroxylation of phenylalanine catalyzed by phenylalanine hydroxylase from *Chromobacterium violaceum using different deuterated substrates and pterin cofactors.*

| Deuterated Substrate | Pterin Cofactor | Observed KIE (Dkcat) |

| [ring-²H₅]-phenylalanine | 6-Methyltetrahydropterin (6-MePH₄) | 1.2 |

| [ring-²H₅]-phenylalanine | 6,7-Dimethyltetrahydropterin (DMPH₄) | 1.4 |

| [4-²H]-phenylalanine (mutant enzyme I234D) | 6,7-Dimethyltetrahydropterin (DMPH₄) | 0.9 |

Probing the Catalytic Mechanism and Substrate Specificity of Phenylalanine Hydroxylase

The use of isotopically labeled substrates, such as this compound and deuterated phenylalanine analogues, is a powerful tool for elucidating the intricate catalytic mechanism of Phenylalanine Hydroxylase (PAH). PAH is a critical enzyme that hydroxylates L-phenylalanine to produce L-tyrosine, and understanding its mechanism is vital. bohrium.comnih.govnih.govacs.org By substituting hydrogen with deuterium at specific positions, researchers can measure kinetic isotope effects (KIEs), which reveal whether the breaking of a particular C-H bond is a rate-determining step in the reaction. utoronto.ca

Investigations using ring-deuterated phenylalanines ([4-²H]-, [3,5-²H₂]-, and ²H₅-phenylalanine) as substrates for the catalytic core of rat PAH have shown normal KIE values on kcat (the turnover number), ranging from 1.12 to 1.41. utoronto.ca A normal KIE (>1) suggests that the cleavage of the C-H (or C-D) bond is part of the rate-limiting step. In the PAH reaction, this normal KIE is attributed to the NIH shift and the subsequent tautomerization required to form the final tyrosine product. utoronto.ca

However, the intrinsic isotope effect of the initial hydroxylation step is often masked by other, slower steps in the enzymatic cycle. utoronto.ca To unmask this effect, studies have utilized mutant forms of the enzyme, such as Δ117PheH V379D. With this mutant, an inverse isotope effect (KIE < 1) was observed, which is consistent with the mechanisms of related aromatic amino acid hydroxylases like tyrosine hydroxylase and tryptophan hydroxylase. utoronto.caresearchgate.netutoronto.ca This inverse KIE supports a mechanism where an electrophilic intermediate, Fe(IV)=O, attacks the aromatic ring of phenylalanine, leading to a transition state where the C-H bond becomes stiffer. bohrium.comutoronto.ca

These isotopic studies not only clarify the chemical mechanism but also help in understanding the substrate specificity of the enzyme. By comparing the kinetic parameters for various deuterated and non-deuterated analogues, researchers can map the energetic landscape of the active site and determine how substrate binding and orientation influence catalytic efficiency. acs.orgethz.chnih.gov

Table 1: Deuterium Isotope Effects on kcat for Phenylalanine Hydroxylase (PAH) Variants

| Enzyme Variant | Deuterated Substrate | Dkcat (KIE on kcat) | Mechanistic Implication |

|---|---|---|---|

| Δ117PheH (Wild-Type Core) | [4-²H]-phenylalanine | 1.19 ± 0.06 | Normal KIE; C-D bond cleavage in a subsequent step (e.g., tautomerization) is partially rate-limiting. utoronto.ca |

| Δ117PheH (Wild-Type Core) | [3,5-²H₂]-phenylalanine | 1.41 ± 0.07 | Normal KIE; consistent with the NIH shift mechanism. utoronto.ca |

| Δ117PheH V379D (Mutant) | [4-²H]-phenylalanine | 0.92 ± 0.03 | Inverse KIE; unmasks the hydroxylation step, suggesting sp² to sp³ rehybridization in the transition state. utoronto.ca |

Investigation of Reaction Intermediates and Rate-Limiting Steps in Aromatic Amino Acid Biotransformations

Deuterium labeling is a cornerstone technique for identifying reaction intermediates and determining rate-limiting steps across a wide range of aromatic amino acid biotransformations. The kinetic isotope effect (KIE) serves as a primary diagnostic tool: a significant KIE upon deuterium substitution at a specific position indicates that the cleavage of the corresponding C-H bond occurs during or before the slowest step of the reaction. nih.govacs.org

For instance, in studies of serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine with a fatty acyl-CoA, isotopically labeled substrates were used to probe the mechanism. nih.gov When the bacterial homodimeric SPT was supplied with [2,3,3-D]L-serine, a significant KIE of 2.18 ± 0.13 was observed. This finding demonstrates that the abstraction of the α-proton from L-serine is a partially rate-determining step in the bacterial enzyme's catalytic cycle. In striking contrast, no KIE was observed for the same deuterated substrate with the human SPT enzyme, suggesting that for the human homolog, a different step, such as product release or a conformational change, is rate-limiting. nih.gov

This approach extends to other enzyme systems. In the study of green-to-red photoconvertible fluorescent proteins, perdeuterated histidine was introduced to investigate the photoconversion mechanism. The reaction rates provided a deuterium KIE of approximately 3 to 4, indicating that C-H bond cleavage at the histidine's beta-carbon is the single rate-determining step in the light-induced phase of the conversion. acs.org Similarly, in the oxidative deamination of L-tyrosine catalyzed by L-phenylalanine dehydrogenase, a deuterium KIE of ~2.9 for the α-position ([2-²H]-L-Tyr) confirmed that the cleavage of the Cα-H bond is the probable rate-determining step. wikipedia.org These examples underscore the utility of deuterated aromatic amino acids in dissecting complex biotransformation pathways, allowing for a precise identification of the energetic bottlenecks in the catalytic process.

Analysis of Solvent Isotope Effects in Enzymatic Reactions

Solvent isotope effect (SIE) studies, where H₂O is replaced with deuterium oxide (D₂O) as the solvent, provide invaluable insights into enzyme mechanisms, particularly the role of proton transfers involving solvent molecules. acs.orgwm.edujohnshopkins.edu An SIE is observed when a proton transfer from the solvent is part of a rate-limiting step. wm.edu A normal SIE (kH₂O/kD₂O > 1) typically indicates that a proton is being transferred in the transition state, as O-H bonds are weaker and break more easily than O-D bonds. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can suggest various phenomena, including the involvement of low-barrier hydrogen bonds or changes in the fractionation factor of enzyme-bound water molecules upon substrate binding. acs.orgnih.gov

Combining substrate and solvent isotope effects can be a powerful method to distinguish between different mechanistic possibilities. For example, in the reaction catalyzed by D-arginine dehydrogenase with D-leucine, the rate constant for flavin reduction showed both a primary deuterium KIE of 5.1 and an SIE of 1.8. nih.gov When the deuterated substrate was used in D₂O, the KIE decreased to 4.7, and the SIE with the deuterated substrate decreased to 1.6. This interplay between substrate and solvent effects supported a stepwise mechanism where the enzyme binds the zwitterionic form of the amino acid, followed by the loss of the amino proton before the rate-limiting hydride transfer step. nih.gov

In the context of aromatic amino acid biotransformations, SIEs help clarify the role of water in catalysis. For L-phenylalanine dehydrogenase, the SIE values for both the reductive amination of phenylpyruvic acid and the oxidative deamination of L-tyrosine were found to be around 1.4 to 1.6. wikipedia.org These relatively small values indicate that the solvent has only a minor effect on the conversion of the enzyme-substrate complex to the enzyme-product complex, suggesting that proton transfers from the solvent are not the primary rate-limiting events in these specific reactions. wikipedia.org

Table 2: Representative Solvent Isotope Effects (SIE) in Enzymatic Reactions

| Enzyme | Substrate | SIE (kH₂O/kD₂O) | Mechanistic Interpretation |

|---|---|---|---|

| D-Arginine Dehydrogenase | D-Leucine | 1.8 | Indicates involvement of proton transfer in a stepwise reaction mechanism. nih.gov |

| L-Phenylalanine Dehydrogenase | L-Tyrosine | 1.43 | Small effect suggests solvent proton transfer is not the primary rate-limiting step. wikipedia.org |

| Papain | N-protected amino acid amides | 0.46–0.63 | Inverse SIE attributed to prototropic tautomerism in the Cys-His catalytic dyad. acs.org |

| Nitrogenase | Protons (for H₂ evolution) | 4.2 ± 0.1 | Large normal SIE indicates that hydrogen atom transfer from solvent is a key step. wm.eduucl.ac.uk |

Structural and Dynamic Studies using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

The strategic use of deuteration is a powerful technique in modern Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of biomolecules like proteins. nih.gov Replacing protons (¹H) with deuterons (²H) has several profound effects that can be exploited. Because deuterium has a much smaller gyromagnetic ratio than a proton, ¹H-¹H dipolar couplings, a major source of line broadening in NMR spectra, are significantly reduced. nih.gov This "spin dilution" results in sharper resonance lines and improved spectral resolution, which is particularly crucial for larger molecules. nih.govnih.gov Furthermore, selective deuteration, where only specific sites in a molecule are deuterated, allows for the simplification of complex spectra, enabling the unambiguous assignment and analysis of signals from specific regions of interest. nih.gov

Solid-State Deuterium NMR for Investigating Phenylalanine Ring Dynamics

Solid-state deuterium (²H) NMR is an exceptionally sensitive method for characterizing the dynamics of specific molecular sites, such as the aromatic ring of a phenylalanine or tyrosine residue. utoronto.ca The ²H NMR lineshape is governed by the interaction between the nuclear quadrupole moment of the deuterium nucleus and the local electric field gradient, which is dominated by the C-D bond vector. johnshopkins.edu This interaction is highly anisotropic, meaning the observed NMR frequency is strongly dependent on the orientation of the C-D bond relative to the external magnetic field.

In a static (non-spinning) solid sample, a rigid C-D bond gives rise to a characteristic "Pake doublet" powder pattern with a width of approximately 125 kHz. utoronto.ca If the phenyl ring undergoes molecular motion, such as rapid 180° flips about its Cβ-Cγ bond axis, the electric field gradient tensor is averaged. This motion dramatically alters the ²H NMR lineshape. Studies on polycrystalline [²H₅]-phenylalanine and phenylalanine incorporated into proteins have demonstrated that the observed spectra are consistent with rapid 180° ring flips occurring on a timescale faster than 0.2 MHz. utoronto.ca By analyzing the lineshape and relaxation parameters over a range of temperatures, researchers can determine the rates, amplitudes, and activation energies of these dynamic processes, providing a detailed picture of the mobility of aromatic side chains within the hydrophobic core of a protein. nih.gov

Methyl-TROSY NMR for High Molecular Weight Protein Structure and Dynamics with Perdeuteration

Studying high-molecular-weight proteins and protein complexes (>100 kDa) by solution NMR is challenging due to rapid signal decay (transverse relaxation), which leads to broad, weak signals. nih.gov Methyl-Transverse Relaxation-Optimized Spectroscopy (Methyl-TROSY) is a revolutionary technique that overcomes this size limitation. The success of this method relies on a specific isotopic labeling strategy: the protein is perdeuterated (uniformly ²H-labeled), and then specific methyl groups (e.g., of Isoleucine, Leucine, Valine, and Methionine) are re-introduced in their protonated, ¹³C-labeled form (¹³CH₃). acs.orgnih.gov

Perdeuteration is critical because it removes the vast network of ¹H-¹H dipolar interactions, which is the primary cause of rapid relaxation in large molecules. wm.edu In this deuterated background, the ¹³CH₃ groups form an isolated spin system. The Methyl-TROSY experiment then exploits constructive interference between relaxation mechanisms (dipole-dipole and chemical shift anisotropy) within this methyl group, leading to a significant reduction in the relaxation rates of one of the signal components. The result is exceptionally sharp and intense signals, even for proteins in the megadalton mass range. acs.org This approach allows researchers to use methyl groups as sensitive probes to map protein-ligand interfaces, characterize conformational changes, and study the dynamics of very large molecular machines at atomic resolution. bohrium.comwikipedia.orgacs.org

Residue-Specific Labeling and Reverse Labeling for Enhanced NMR Signal Assignment

In the field of protein structural biology, determining the three-dimensional structure of a protein by NMR spectroscopy is a fundamental goal. However, for larger proteins, the resulting NMR spectra can be exceedingly complex, with thousands of overlapping signals, making the initial step of resonance assignment a significant challenge. semanticscholar.org Isotopic labeling strategies, including residue-specific labeling and reverse labeling using compounds like this compound, are powerful methods to simplify these complex spectra and facilitate unambiguous signal assignment. semanticscholar.org

Residue-Specific Labeling: This technique involves the incorporation of an isotopically labeled amino acid into a protein that is otherwise unlabeled (isotopically "light"). When this compound is supplied during protein expression in a medium containing natural abundance (unlabeled) amino acids, the deuterium atoms at the Cβ position (the 3,3 position) of the tyrosine side chain serve as a unique marker. While deuterium is typically "silent" in standard ¹H NMR experiments, its presence alters the local magnetic environment and can be detected in specialized experiments. More importantly, it allows for the selective observation of signals from tyrosine residues, effectively filtering out the complex background from all other amino acids.

Reverse Labeling: Conversely, reverse labeling is an approach where a single unlabeled amino acid is introduced into a uniformly isotope-labeled protein. nih.gov For instance, if a protein is expressed in a medium where all carbon sources are ¹³C and all nitrogen sources are ¹⁵N (producing a uniformly [U-¹³C, ¹⁵N]-labeled protein), the addition of unlabeled DL-4-Hydroxyphenylalanine would result in a protein where all residues except tyrosine are isotopically heavy. nih.gov In multidimensional NMR experiments that rely on ¹³C or ¹⁵N magnetization transfer for signal detection, the signals corresponding to the tyrosine residues would effectively disappear. nih.gov This selective "disappearance" of signals is a powerful tool for confirming the identity of tyrosine resonances within a crowded spectrum. By comparing the spectra of the fully labeled protein with the reverse-labeled sample, researchers can definitively assign the signals belonging to tyrosine residues. nih.gov

These labeling strategies, enabled by deuterated precursors like this compound, are instrumental in overcoming the assignment challenges posed by large and complex proteins, thereby paving the way for detailed structural and dynamic studies. semanticscholar.orgspringernature.com

Table 1: Comparison of NMR Labeling Strategies Using this compound

| Labeling Strategy | Protein Background | Form of Tyrosine Added | Expected NMR Outcome for Tyrosine Signals | Primary Application |

|---|---|---|---|---|

| Residue-Specific Labeling | Unlabeled (Natural Abundance) | This compound | Signals are selectively altered/identified against an unlabeled background. | Identifying tyrosine signals in a complex spectrum. |

| Reverse Labeling | Uniformly ¹³C/¹⁵N Labeled | Unlabeled DL-4-Hydroxyphenylalanine | Signals disappear from ¹³C/¹⁵N-correlated spectra. | Confirming the assignment of tyrosine resonances. |

| Uniform Labeling | Uniformly ¹³C/¹⁵N Labeled | ¹³C/¹⁵N-DL-4-Hydroxyphenylalanine | All signals, including tyrosine, are present and suitable for standard assignment experiments. | De novo structure determination. |

Mass Spectrometry (MS) for Isotope Incorporation and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. nih.gov The incorporation of stable isotopes, such as the deuterium in this compound, creates a predictable mass shift in the molecule. This mass difference allows for the clear differentiation and quantification of the labeled compound from its unlabeled counterpart in a biological sample. nih.govckisotopes.com This principle underpins its application in metabolic tracing and quantitative proteomics and metabolomics.

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses stable isotopes to measure the synthesis and turnover rates of biological polymers, such as proteins. nih.govnih.gov When a biological system is supplied with an isotopically enriched precursor like this compound, this labeled amino acid is incorporated into newly synthesized proteins.

The process works as follows:

Administration of Tracer: The deuterated tyrosine is introduced into the system (e.g., cell culture or an in vivo model).

Incorporation: As new proteins are synthesized, this compound is incorporated at tyrosine positions.

Analysis: Proteins are extracted, digested into smaller peptides, and analyzed by mass spectrometry.

Isotopomer Pattern: The mass spectrometer measures the distribution of mass isotopomers for a given tyrosine-containing peptide. An unlabeled peptide will have a base mass (M0). A peptide that has incorporated one molecule of this compound will have a mass of M+2, due to the two deuterium atoms.

By analyzing the relative abundances of the M0, M+2, and other possible isotopomers, MIDA algorithms can calculate the enrichment of the precursor pool that was used for synthesis. nih.gov This information allows researchers to determine key metabolic parameters, such as the fractional synthesis rate of specific proteins, providing dynamic insights into metabolic flux under various physiological or pathological conditions. nih.govnih.govnih.gov

Table 2: Hypothetical Mass Isotopomer Distribution for a Peptide Containing One Tyrosine

| Isotopomer | Mass Shift (Da) | Description | Relative Abundance (Example) | Interpretation |

|---|---|---|---|---|

| M0 | 0 | Peptide with natural abundance tyrosine. | 70% | Represents pre-existing or newly synthesized protein from unlabeled precursors. |

| M+1 | +1 | Peptide with one ¹³C atom (natural abundance). | 7.7% | Natural isotope abundance. |

| M+2 | +2 | Peptide with one this compound. | 30% | Represents newly synthesized protein during the labeling experiment. |

Targeted and Non-Targeted Quantitative Proteomics and Metabolomics Applications

The use of this compound extends to both targeted and non-targeted quantitative studies in proteomics and metabolomics, which aim to measure the amounts of proteins and metabolites, respectively. nih.gov

Targeted Applications: In targeted proteomics, researchers aim to accurately quantify a predefined set of proteins or peptides. yale.edu A common method is Stable Isotope Dilution (SID), where a known quantity of a "heavy" labeled internal standard is added to a sample. A synthetic peptide identical to the target peptide of interest, but containing this compound instead of normal tyrosine, can serve as this internal standard. Because the labeled (heavy) and unlabeled (light) peptides have nearly identical chemical and physical properties, they behave similarly during sample preparation and MS analysis. By comparing the MS signal intensity of the native "light" peptide to the known amount of the spiked-in "heavy" standard, one can achieve highly accurate and precise absolute quantification of the target protein. yale.edunih.gov

Non-Targeted Applications: Non-targeted metabolomics and proteomics aim to measure as many molecules as possible in a sample to discover changes across different conditions (e.g., disease vs. healthy). news-medical.netfrontiersin.org In this context, this compound is used as a metabolic tracer. After its introduction into a biological system, researchers use high-resolution mass spectrometry to screen for all molecules that have incorporated the +2 Da mass label. This allows for the mapping of the tyrosine metabolic network and the identification of novel downstream metabolites. By comparing the abundance of labeled metabolites across different experimental groups, researchers can gain a broad, discovery-oriented view of how tyrosine metabolism is altered, providing insights into metabolic dysregulation in disease. news-medical.netfrontiersin.org

Table 3: Role of this compound in Quantitative MS Approaches

| Approach | Goal | Role of this compound | Typical Outcome |

|---|---|---|---|

| Targeted Proteomics | Absolute quantification of specific, pre-defined proteins/peptides. yale.edu | Used to synthesize a heavy-labeled peptide internal standard. | Precise concentration of a target protein (e.g., ng/mL). |

| Non-Targeted Metabolomics | Global, unbiased profiling to identify and relatively quantify many metabolites. news-medical.net | Used as a metabolic tracer to track its conversion into downstream products. | Identification of metabolic pathways and discovery of potential biomarkers. |

Advanced Analytical Methodologies for Dl 4 Hydroxyphenylalanine 3,3 D2 and Its Metabolites

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for isolating DL-4-Hydroxyphenylalanine-3,3-D2 and its metabolites from biological samples prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of amino acids from biological fluids. thermofisher.com Reversed-phase HPLC is a common mode used for the separation of derivatized amino acids. nih.gov For underivatized amino acids like this compound, techniques such as ion-exchange or chiral chromatography are employed. Chiral HPLC columns are particularly crucial for resolving the D- and L-enantiomers of 4-Hydroxyphenylalanine, which is important as their biological roles and metabolic fates can differ significantly. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. isotope.com

Gas Chromatography (GC): Gas chromatography offers high-resolution separation but is not directly applicable to non-volatile and thermally unstable compounds like amino acids. thermofisher.com Therefore, a critical prerequisite for GC analysis of this compound is chemical derivatization. This process converts the polar amino and carboxyl groups into less polar, more volatile, and thermally stable functional groups, allowing the compound to be vaporized without decomposition and to travel through the GC column. thermofisher.comresearchgate.net Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. researchgate.net

Hyphenated Techniques Integrating Separation with Mass Spectrometric Detection (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard for the analysis of labeled compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of deuterated amino acids. nih.gov Following separation by GC, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and allows for quantification. thermofisher.com For isotopically labeled compounds, MS detection is particularly advantageous as it can distinguish between the deuterated analyte (this compound) and its natural, non-deuterated counterpart based on their mass-to-charge (m/z) ratio. Quantitative analysis is often performed using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled standard is added to the sample. nih.govnih.gov

Interactive Table: Common Derivatization Agents for GC-MS Analysis of Amino Acids

| Derivatization Agent | Abbreviation | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | Trimethylsilyl (TMS) |

| N-trifluoroacetyl-n-butyl ester | -COOH, -NH2 | N-trifluoroacetyl n-butyl ester |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), combines the versatility of liquid chromatography for separating non-volatile and polar compounds with the high sensitivity and selectivity of mass spectrometry. nih.govnih.gov This technique allows for the direct analysis of this compound and its metabolites in biological matrices, often with minimal sample preparation and without the need for derivatization. nih.govnih.gov In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions, a process known as selected reaction monitoring (SRM), which provides excellent specificity and sensitivity for quantification. nih.gov This method is highly suitable for in vivo studies of phenylalanine and tyrosine metabolism. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. youtube.com It is the definitive technique for tracer studies using stable isotopes like deuterium (B1214612).

When coupled with a gas chromatograph (GC-C-IRMS) or a liquid chromatograph (LC-IRMS), it allows for compound-specific isotope analysis.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): In this technique, compounds eluting from the GC column are combusted in a furnace, converting them into simple gases (e.g., CO2, N2, H2). The IRMS then measures the isotopic ratios (e.g., ¹³C/¹²C, D/H) of these gases with extremely high precision. ucdavis.edu For the analysis of this compound, the compound must first be derivatized to make it amenable to GC separation. researchgate.netucdavis.eduoregonstate.edu The measured deuterium enrichment provides quantitative information on the metabolic fate of the administered tracer.

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): LC-IRMS offers a significant advantage by allowing the determination of ¹³C/¹²C isotope ratios of individual amino acids without the need for derivatization. thermofisher.com The eluent from the HPLC system is passed through an interface where the organic compounds are quantitatively oxidized to CO2. This CO2 is then introduced into the IRMS for isotopic analysis. thermofisher.com This approach eliminates potential errors and isotopic fractionation associated with derivatization steps, providing a more direct and accurate measurement of the isotopic enrichment of the target compound. thermofisher.comresearchgate.net The high sensitivity of IRMS techniques allows for the detection of very small changes in isotopic abundance, making it possible to monitor metabolic processes over time with high accuracy. nih.gov

Theoretical and Computational Approaches in Deuterated Phenylalanine Research

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Analogues

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and dynamics of molecules. nih.govresearchgate.net For deuterated analogues like DL-4-Hydroxyphenylalanine-3,3-D2, MD simulations can elucidate the impact of isotopic substitution on the molecule's structural flexibility and preferred shapes (conformations).

The primary effect of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) at the C3 position is an increase in the mass of the atoms attached to the chiral center. This seemingly minor change can alter the vibrational frequencies of the C-D bonds compared to C-H bonds, leading to subtle differences in bond lengths and angles. MD simulations can capture these nuanced effects on the molecule's potential energy surface.

Table 1: Simulated Conformational Parameters for 4-Hydroxyphenylalanine and its 3,3-D2 Analogue This table presents hypothetical data to illustrate the type of results obtained from MD simulations. Actual values would be derived from specific force fields and simulation conditions.

| Parameter | 4-Hydroxyphenylalanine (Non-deuterated) | This compound | Description |

|---|---|---|---|

| χ1 Rotamer Population (g+) | 60% | 58% | Population of the gauche(+) rotamer. |

| χ1 Rotamer Population (t) | 35% | 36% | Population of the trans rotamer. |

| χ1 Rotamer Population (g-) | 5% | 6% | Population of the gauche(-) rotamer. |

| Phenyl Ring Flip Rate (s⁻¹) | 5.5 x 10⁶ | 5.2 x 10⁶ | Rate of 180° rotation of the aromatic ring. |

| C3-H/D RMSF (Å) | 0.95 | 0.91 | Root Mean Square Fluctuation of the C3 hydrogens/deuteriums. |

Quantum Mechanical Calculations for Predicting and Interpreting Isotope Effects

Quantum mechanical (QM) calculations are essential for understanding the electronic and vibrational properties of molecules at the subatomic level. acs.org They are particularly crucial for predicting and interpreting kinetic isotope effects (KIEs), which occur when isotopic substitution alters the rate of a chemical reaction.

The basis for the KIE in deuterated compounds lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency and thus a lower ZPVE. For a reaction to proceed, a bond must be broken, which requires overcoming an energy barrier. Because the C-D bond starts from a lower energy state, more energy is required to break it, typically resulting in a slower reaction rate compared to its C-H counterpart. This is known as a primary KIE.

QM methods, such as Density Functional Theory (DFT), can accurately calculate the vibrational frequencies of both the reactant (e.g., this compound) and the transition state of a reaction. gelisim.edu.tr From these frequencies, the ZPVEs can be determined, allowing for the theoretical prediction of the KIE. nih.gov These calculations provide deep insight into reaction mechanisms. For instance, a significant KIE observed experimentally and matched by QM calculations confirms that the C-H/C-D bond is indeed broken in the rate-determining step of the reaction. nih.govnih.gov

Table 2: Hypothetical QM-Calculated Vibrational Properties and Predicted KIE This table illustrates theoretical values for the C-H/C-D bond stretching in a model reaction involving 4-Hydroxyphenylalanine. Calculations are often performed using methods like B3LYP/6-311G+(2d,p). nih.gov

| Property | C-H Bond | C-D Bond | Description |

|---|---|---|---|

| Stretching Frequency (cm⁻¹) | ~2980 | ~2150 | Calculated harmonic vibrational frequency. |

| Zero-Point Energy (kcal/mol) | 4.26 | 3.07 | Ground-state vibrational energy (½hν). |

| Difference in ZPE (kcal/mol) | 1.19 | Difference in energy that must be overcome. | |

| Predicted Primary KIE (kH/kD) at 298 K | ~7.4 | Theoretically predicted ratio of reaction rates. |

Ligand-Enzyme Interaction Modeling with Deuterated Substrate Analogues

Understanding how a substrate binds to an enzyme's active site is fundamental to biochemistry and drug design. nih.gov Deuterated analogues like this compound are valuable tools for probing these interactions. ansto.gov.au Computational modeling techniques, such as molecular docking and MD simulations of the enzyme-ligand complex, are used to visualize and quantify these interactions. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. mdpi.com While the static shape of the deuterated analogue is nearly identical to the non-deuterated form, the dynamic and electronic properties are slightly altered. These subtle changes can influence binding affinity and the geometry of the active site. For example, C-D···O hydrogen bonds are slightly weaker than C-H···O bonds, which could affect the stability of the enzyme-substrate complex.

Following docking, MD simulations of the entire enzyme-substrate complex can reveal how deuteration affects the dynamics of both the ligand and the protein. nih.gov Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experimentally measure changes in the protein's conformational dynamics upon ligand binding, providing data that can be compared with simulation results. nih.govacs.org Modeling can help interpret experimental findings, such as a deuterium isotope effect on an enzymatic reaction, by showing whether the effect stems from changes in binding, catalytic positioning, or the chemical step itself. uic.edu

Table 3: Example of Molecular Docking and Interaction Analysis This table provides hypothetical results for the interaction of 4-Hydroxyphenylalanine analogues with Phenylalanine Hydroxylase. nih.gov

| Parameter | 4-Hydroxyphenylalanine | This compound | Significance |

|---|---|---|---|

| Docking Score (kcal/mol) | -8.5 | -8.4 | Predicted binding affinity; more negative is better. |

| Key H-Bonding Residues | Ser273, Arg270 | Ser273, Arg270 | Amino acids in the active site forming hydrogen bonds. |

| Calculated Binding Free Energy (ΔG, kcal/mol) | -9.2 ± 0.5 | -9.0 ± 0.5 | Energy change upon binding, often calculated via MD. |

| Residence Time in Active Site (ns) | 150 | 145 | Average time the ligand remains bound in simulations. |

Constraint-Based Metabolic Modeling Integrated with Isotope Tracing Data for Pathway Elucidation

Constraint-based modeling is a systems biology approach used to predict metabolic fluxes across an entire network of biochemical reactions within a cell or organism. numberanalytics.com These models, often at the genome scale, are powerful but can predict a wide range of possible metabolic states. nih.gov To enhance their predictive accuracy, these models can be constrained with experimental data. researchgate.net

Stable isotope tracing is a key experimental technique for providing such constraints. nih.govspringernature.com In this approach, a labeled compound like this compound is introduced into a biological system. As the compound is metabolized, the deuterium atoms are incorporated into downstream products. By measuring the pattern and extent of deuterium labeling in various metabolites using mass spectrometry, researchers can deduce the flow, or flux, of atoms through specific metabolic pathways. acs.orgmssm.edunih.gov

Table 4: Hypothetical Flux Data from an Isotope Tracing Experiment This table illustrates how deuterium tracing data from this compound could constrain fluxes in a simplified metabolic network.

| Metabolic Reaction | Unconstrained Flux Range (mmol/gDW/hr) | Constrained Flux (mmol/gDW/hr) | Experimental Basis for Constraint |

|---|---|---|---|

| 4-Hydroxyphenylalanine -> Tyrosine | 0 - 10 | 1.5 ± 0.2 | Rate of ²H incorporation into the tyrosine pool. |

| Tyrosine -> Fumarate (B1241708) + Acetoacetate (B1235776) | 0 - 10 | 1.3 ± 0.3 | Appearance of ²H in downstream catabolites. |

| Tyrosine -> DOPA -> Catecholamines | 0 - 5 | 0.2 ± 0.1 | Labeling pattern in dopamine (B1211576) and norepinephrine. |

| Phenylalanine -> Phenylpyruvate | 0 - 2 | < 0.1 | Minimal ²H detected in phenylpyruvate. |

Q & A

Basic: What synthetic methodologies are employed to introduce deuterium at the 3,3 positions of DL-4-Hydroxyphenylalanine, and how is isotopic purity validated?

Answer:

Deuterium incorporation at the 3,3 positions is typically achieved via acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions using deuterated solvents (e.g., D2O) under controlled pH and temperature. Alternatively, enzymatic deuteration using deuterated precursors in tyrosine biosynthesis pathways may be employed. Post-synthesis, isotopic purity (≥98 atom% D) is validated using 2H NMR spectroscopy to confirm deuteration positions and high-resolution mass spectrometry (HRMS) to quantify isotopic abundance. Purification via reversed-phase HPLC or recrystallization ensures removal of non-deuterated contaminants .

Basic: Which analytical techniques are essential for confirming the structural integrity and deuteration level of DL-4-Hydroxyphenylalanine-3,3-D2?

Answer:

Critical techniques include:

- 2H NMR : Resolves deuterium localization at the 3,3 positions and rules out positional isomerism.

- LC-MS/MS : Quantifies isotopic purity (e.g., 98 atom% D) and detects impurities.

- FT-IR spectroscopy : Validates functional groups (e.g., hydroxyl, carboxyl) post-deuteration.

- Elemental analysis : Confirms molecular formula consistency (C9H9D2NO3). Cross-referencing with unlabelled tyrosine standards ensures accuracy .

Advanced: How do kinetic isotope effects (KIEs) influence enzymatic reactions when using this compound in tyrosine metabolism studies?

Answer:

Deuterium at the β-carbon (C3) can induce primary KIEs , slowing enzymatic reactions (e.g., tyrosine hydroxylase activity) due to stronger C-D bonds. Researchers must:

- Compare reaction rates between deuterated and non-deuterated substrates.

- Use kinetic modeling to correct for KIEs in metabolic flux analysis.

- Validate findings with complementary tracers (e.g., 13C-labelled tyrosine) to disentangle isotope effects from pathway regulation .

Advanced: What strategies mitigate deuterium loss in longitudinal metabolic tracing experiments using this compound?

Answer:

Deuterium loss arises from proton exchange in aqueous environments or enzymatic reversibility. Mitigation strategies include:

- Optimized culture conditions : Use deuterium-depleted media to reduce back-exchange.

- Protease inhibitors : Prevent protein degradation and deuterium recycling.

- Frequent sampling : Track deuterium retention via time-resolved LC-MS/MS of intracellular metabolites.

- Parallel controls : Use stable isotopes (e.g., 15N) to distinguish degradation from metabolic flux .

Basic: What are the critical parameters when incorporating this compound into cell culture media for protein turnover studies?

Answer:

Key parameters include:

- Concentration optimization : Balance isotopic enrichment with cytotoxicity (typical range: 0.1–1 mM).

- Media compatibility : Avoid pH shifts that promote H/D exchange.

- Uptake validation : Quantify intracellular deuterated tyrosine via LC-MS/MS to ensure sufficient incorporation.

- Control experiments : Compare with non-deuterated tyrosine to isolate isotope-specific effects .

Advanced: How can researchers reconcile discrepancies in deuterium incorporation data obtained from mass spectrometry versus NMR in this compound experiments?

Answer:

Discrepancies may arise from:

- Matrix effects in MS : Ion suppression can underreport deuterium levels. Use internal standards (e.g., 13C-labelled analogs) for normalization.

- NMR sensitivity limits : Low deuterium abundance in dilute samples may require signal averaging or hyperpolarization.

- Sample preparation : Ensure consistent extraction protocols to prevent selective loss of deuterated species. Cross-validation with both techniques is mandatory .

Advanced: How can this compound be utilized to trace tyrosine-derived metabolites in neurotransmitter synthesis pathways?

Answer:

In dopamine or norepinephrine synthesis studies:

- Pulse-chase design : Administer deuterated tyrosine and track label incorporation into catecholamines via LC-MS.

- Isotope dilution analysis : Quantify newly synthesized neurotransmitters against endogenous pools.

- Pathway inhibition : Use enzyme inhibitors (e.g., α-methyltyrosine) to isolate rate-limiting steps.

- Tissue-specific analysis : Compare deuterium retention in neuronal vs. non-neuronal tissues to map metabolic activity .

Basic: What are the limitations of using this compound in in vivo pharmacokinetic (PK) studies?

Answer:

Limitations include:

- Deuterium exchange in bodily fluids : Rapid back-exchange in blood or urine may understate true absorption.

- Tissue-specific metabolism : Varied enzymatic activity across organs complicates PK modeling.

- Analytical sensitivity : Low deuterium abundance in systemic circulation requires high-resolution MS.

Solutions include using stable isotopologs (e.g., 13C/15N) or dual-labeling strategies for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.